

I-BRD9 discovery and development

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An In-Depth Technical Guide to the Discovery and Development of I-BRD9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][2] The Bromodomain and Extra-Terminal domain (BET) family of proteins has been a major focus of drug discovery, with inhibitors showing significant anti-cancer and anti-inflammatory properties.[1][3] Beyond the BET family, there is growing interest in targeting other bromodomain-containing proteins to understand their biological functions and therapeutic potential.[1]

Bromodomain-containing protein 9 (BRD9) is a component of the noncanonical SWI/SNF (BAF) chromatin remodeling complex.[4][5] This complex is vital for regulating gene expression, and mutations in its subunits are found in approximately 25% of cancers.[6][7] BRD9 has been identified as a critical factor for the development of several cancers, including acute myeloid leukemia (AML) and synovial sarcoma, making it an attractive therapeutic target. [8][9][10] To explore the therapeutic potential of targeting BRD9, a potent and selective chemical probe was needed. This guide details the discovery, development, and characterization of I-BRD9, the first selective, cell-active chemical probe for the BRD9 bromodomain.[1][4]

Discovery and Medicinal Chemistry of I-BRD9



The development of **I-BRD9** was driven by an iterative, structure-based design approach.[4] [11] The primary goal was to create a potent BRD9 inhibitor with high selectivity, particularly over the BET family of bromodomains, to ensure that any observed cellular phenotype could be confidently attributed to BRD9 inhibition.[11]

The medicinal chemistry effort began with a screening hit, a tertiary amide, which was optimized through several rounds of synthesis and testing.[4] X-ray co-crystal structures of inhibitors bound to the BRD9 and BRD4 bromodomains provided crucial insights into the structural features responsible for potency and selectivity.[12][13] A key breakthrough was the introduction of an amidine group.[4] This basic moiety was hypothesized to be more favorable in the less hydrophobic environment of the BRD9 binding pocket compared to the corresponding region in BRD4, leading to a significant enhancement in selectivity.[12] Further structure-activity relationship (SAR) exploration, including the investigation of different N-alkyl groups mimicking the acetyl-lysine, led to the identification of I-BRD9.[4][11]

Quantitative Data

The potency and selectivity of **I-BRD9** and its precursors were evaluated using various biochemical and cellular assays. The data below is summarized from multiple studies to provide a comparative overview.

Table 1: Biochemical Potency and Selectivity of I-BRD9 and Key Analogs



Compo und	BRD9 pIC50 (TR- FRET)	BRD4 pIC50 (TR- FRET)	BRD9 Kd (BROM Oscan)	BRD7 Kd (BROM Oscan)	BRD4- BD1 Kd (BROM Oscan)	Selectiv ity (BRD4/ BRD9)	Selectiv ity (BRD7/ BRD9)
I-BRD9	7.3[14]	5.3[14]	1.9 nM[12]	380 nM[12]	1400 nM[12]	>700- fold[2][4] [11]	200- fold[2][3] [11]
Amidine 39	-	-	-	-	-	50- fold[11]	-
Amide 32	-	-	-	-	-	4-fold[11]	-
Amidine 38	-	-	-	-	-	16-fold[4]	-
Amide 29	-	-	-	-	-	2-fold[4]	-

Data compiled from multiple sources. Fold-selectivity is often reported as a rounded number based on the ratio of IC50 or Kd values.

Table 2: Cellular Activity of I-BRD9

Assay	Cell Line	Endpoint	IC50	
NanoBRET	HEK293	BRD9 Target Engagement		
Chemoproteomic	HUT78 BRD9 Target Engagement		79.43 nM[14]	
Cell Viability	LNCaP, VCaP, 22Rv1, C4-2	Cell Viability	~3 µM[15]	
Cell Growth	NB4 (AML)	Growth Inhibition	4-8 μM (at 24-96h)[8]	
Cell Growth	MV4-11 (AML)	Growth Inhibition	4-8 μM (at 24-96h)[8]	
Cell Proliferation	HuLM (Uterine Fibroid)	Proliferation Inhibition	1-25 μM[16]	



Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used in the characterization of **I-BRD9**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay was used to determine the potency of compounds in inhibiting the interaction between the BRD9 bromodomain and an acetylated histone peptide.

- Principle: The assay measures the FRET signal between a terbium-labeled anti-His antibody bound to a His-tagged BRD9 bromodomain and a biotinylated, acetylated histone H4 peptide bound to streptavidin-d2. Inhibition of the BRD9-peptide interaction leads to a decrease in the FRET signal.
- Methodology:
 - Reactions are typically performed in a 384-well plate in assay buffer.
 - The BRD9 bromodomain protein is incubated with the test compound at various concentrations.
 - The biotinylated acetylated histone peptide and the detection reagents (anti-His-terbium and streptavidin-d2) are added.
 - After an incubation period (e.g., 60 minutes at room temperature), the fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
 - The ratio of the two fluorescence signals is calculated, and pIC50 values are determined from the dose-response curves.

BROMOscan® Assay

This competition binding assay was used to assess the selectivity of **I-BRD9** against a broad panel of bromodomains.



- Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.
- · Methodology:
 - DNA-tagged bromodomain proteins are incubated with the test compound and the immobilized ligand in a microplate well.
 - After an incubation period to reach equilibrium, the unbound proteins are washed away.
 - The amount of bound, DNA-tagged bromodomain is measured using qPCR.
 - The results are typically reported as Kd (dissociation constant), which is calculated from the competition binding data.[4]

NanoBRET™ Cellular Target Engagement Assay

This assay was used to confirm that **I-BRD9** could enter cells and engage with the BRD9 protein in a cellular context.[11]

- Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET)
 between a NanoLuc® luciferase-tagged BRD9 protein and a HaloTag®-NanoBRET™ 618
 ligand-labeled histone H3.3. A competitive inhibitor will displace the NanoLuc-BRD9 from the
 histone, leading to a decrease in the BRET signal.[14]
- Methodology:
 - HEK293 cells are co-transfected with plasmids expressing NanoLuc-BRD9 and HaloTag-Histone H3.3.[14]
 - The cells are incubated with the HaloTag®-NanoBRET™ 618 ligand to label the histone protein.
 - The cells are then treated with various concentrations of the test compound (I-BRD9).
 - The NanoLuc® substrate (furimazine) is added, and the luminescence is measured at two wavelengths (donor and acceptor).[14]

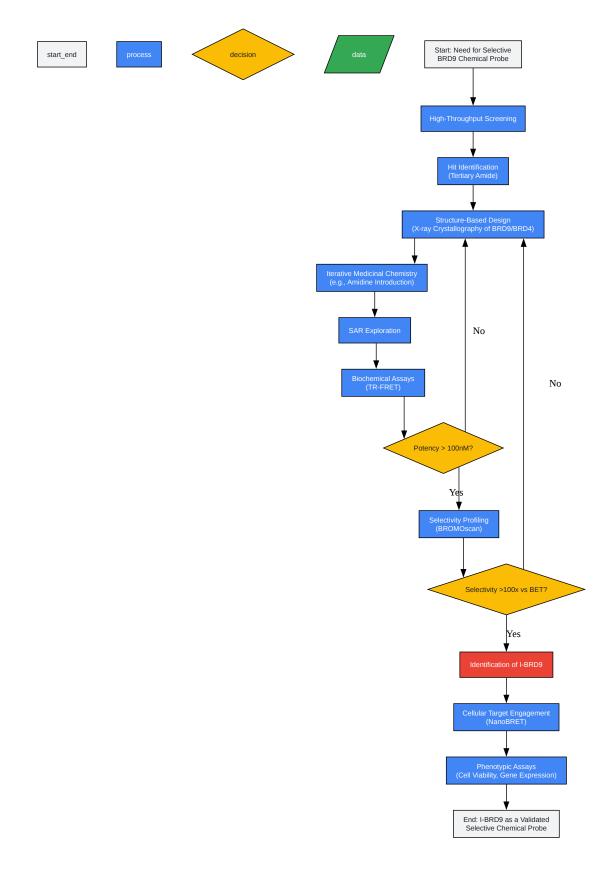


 The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.[14]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow for **I-BRD9**'s discovery and its proposed mechanism of action in cancer cells.

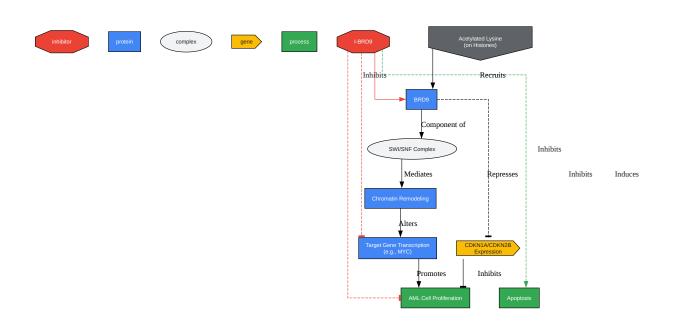




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Caption: Workflow for the discovery and validation of I-BRD9.





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Caption: Proposed signaling pathway of I-BRD9 in Acute Myeloid Leukemia (AML).

Mechanism of Action and Cellular Effects

I-BRD9 acts as a competitive inhibitor of the BRD9 bromodomain, preventing it from binding to acetylated lysine residues on histones.[7] This disrupts the recruitment of the SWI/SNF

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chromatin remodeling complex to specific gene loci, thereby altering gene expression.[7]

Studies in various cancer cell lines have demonstrated the cellular effects of I-BRD9:

- Acute Myeloid Leukemia (AML): In AML cell lines like NB4 and MV4-11, I-BRD9 treatment leads to a dose-dependent inhibition of cell growth.[8] This is accompanied by decreased cell proliferation and a significant increase in apoptosis, as evidenced by the cleavage of PARP, Caspase-3, and Caspase-9.[8] Mechanistically, I-BRD9 treatment increases the expression of cell cycle inhibitors like CDKN1A and CDKN2B.[8]
- Gene Regulation: In Kasumi-1 cells, I-BRD9 was used to identify genes specifically regulated by BRD9, which are involved in oncology and immune response pathways.[1][4] qPCR validation showed that genes such as CLEC1, DUSP6, and FES were significantly downregulated by I-BRD9 but not by a BET inhibitor, confirming the selectivity of its action. [17][18]
- Prostate Cancer: I-BRD9 reduces the viability of prostate cancer cell lines and downregulates the expression of androgen receptor (AR)-target genes.[15]
- Uterine Fibroids: In immortalized human uterine fibroid cells, where BRD9 is upregulated, I-BRD9 treatment suppressed tumorigenesis by increasing apoptosis and cell cycle arrest, and decreasing cell proliferation and extracellular matrix deposition.[16][19]

Conclusion

The discovery of **I-BRD9** represents a significant milestone in the exploration of non-BET bromodomains as therapeutic targets.[4] Through a rigorous structure-based design and medicinal chemistry campaign, a highly potent and selective chemical probe was developed.[4] [11] **I-BRD9** has proven to be an invaluable tool for elucidating the cellular functions of BRD9, demonstrating its critical role in cell proliferation and survival in various disease contexts, particularly in AML.[8] It meets the stringent criteria for a high-quality chemical probe: potent in biochemical and cellular assays, highly selective across the bromodomain family, and demonstrates clear on-target effects on gene expression and cellular phenotype.[2][11] The development of **I-BRD9** provides a critical foundation for ongoing drug discovery efforts aimed at targeting the BRD9 bromodomain for the treatment of cancer and other diseases.



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